3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine
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Overview
Description
3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes an azetidine ring, a pyrazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting with the preparation of the individual ring systems. The azetidine ring can be synthesized through cyclization reactions involving amines and haloalkanes. The pyrazole ring is often prepared via the reaction of hydrazines with α,β-unsaturated carbonyl compounds. Finally, the piperidine ring can be synthesized through hydrogenation of pyridine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-3-yl)piperidine
- 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-5-yl)piperidine
- 3-(Azetidin-1-ylmethyl)-5-(1H-imidazol-4-yl)piperidine
Uniqueness
Compared to similar compounds, 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine stands out due to its specific ring structure and the positions of its functional groups
Properties
Molecular Formula |
C12H20N4 |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C12H20N4/c1-2-16(3-1)9-10-4-11(6-13-5-10)12-7-14-15-8-12/h7-8,10-11,13H,1-6,9H2,(H,14,15) |
InChI Key |
FCYXQHMVKGFSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2CC(CNC2)C3=CNN=C3 |
Origin of Product |
United States |
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